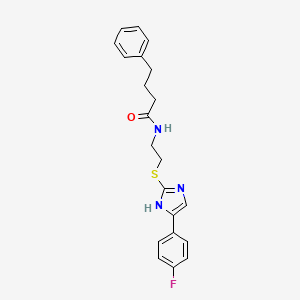

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide

Beschreibung

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide is a synthetic organic compound characterized by a central imidazole ring substituted with a 4-fluorophenyl group at the 5-position. The structure features a thioether linkage (-S-) connecting the imidazole moiety to an ethyl group, which is further bonded to a 4-phenylbutanamide chain.

The compound’s imidazole core is a five-membered heterocycle with two nitrogen atoms, which may participate in hydrogen bonding or coordination with biological targets. The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the phenylbutanamide chain could influence solubility and membrane permeability .

Eigenschaften

IUPAC Name |

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS/c22-18-11-9-17(10-12-18)19-15-24-21(25-19)27-14-13-23-20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWUWBPWTRGBPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been used in the development of various drugs and biologically active agents. These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including donor-acceptor, nucleophilic, and oxidation reactions. The thiazole ring, which is a part of this compound, consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties.

Biologische Aktivität

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates an imidazole ring, a thioether group, and a fluorophenyl moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide is C19H22FN3OS, with a molecular weight of approximately 371.4 g/mol. The presence of the fluorine atom is significant as it often influences the lipophilicity and biological activity of organic compounds.

1. Anticancer Activity

Research indicates that compounds containing imidazole rings have shown promise in anticancer applications. The structure of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide suggests potential interactions with cancer cell signaling pathways. For example, studies have demonstrated that similar imidazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism .

2. GABA-A Receptor Modulation

The compound's structural similarity to known GABA-A receptor modulators suggests it may interact with this important neurotransmitter receptor. Positive allosteric modulators (PAMs) of GABA-A receptors have been identified within related chemical classes, indicating that N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide could potentially enhance GABAergic signaling .

3. Enzyme Inhibition

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide may also act as an enzyme inhibitor. Compounds with similar structures have been shown to bind effectively to enzyme active sites, blocking substrate access and altering metabolic pathways . This mechanism is critical for developing therapeutic agents targeting various diseases.

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study assessing the anticancer properties of imidazole derivatives, N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide was evaluated for its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells .

Case Study 2: GABA-A Receptor Interaction

A molecular docking study explored the interaction of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide with the GABA-A receptor. The findings revealed favorable binding affinities at the α1/γ2 interface, supporting its potential as a PAM . These results were corroborated by subsequent pharmacological assays demonstrating enhanced receptor activity in the presence of the compound.

The biological activity of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide can be attributed to several mechanisms:

- Receptor Modulation : By acting on GABA-A receptors, it may enhance inhibitory neurotransmission.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for tumor growth and survival.

- Pathway Interference : It could interfere with metabolic pathways by binding to key regulatory proteins.

Comparative Analysis

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(2-(1H-imidazol-2-yl)ethyl)-3-methoxybenzamide | Lacks fluorophenyl group | Moderate anticancer activity | Different mechanism compared to target compound |

| N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide | Chlorine instead of fluorine | Lower potency | Highlights importance of fluorine in enhancing activity |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Heterocyclic Core Variations

1,2,4-Triazole Derivatives (Compounds [7–9])

Compounds [7–9] from are 1,2,4-triazole derivatives with a sulfur atom at the 3-position. Unlike the target compound’s imidazole core, these triazoles contain three nitrogen atoms, altering electronic properties and tautomeric behavior. For example, compounds [7–9] exist in equilibrium between thiol and thione tautomers, with spectral data confirming the dominance of the thione form (νC=S at 1247–1255 cm⁻¹, absence of νS-H bands) .

Key Differences:

- Heterocycle Reactivity: The triazole’s additional nitrogen may enhance hydrogen-bonding capacity compared to imidazole.

- Tautomerism: Triazoles exhibit tautomeric shifts affecting solubility and binding modes, whereas imidazoles are more conformationally stable.

Sulfonamide-Triazine Derivatives (Compounds 11–19)

describes sulfonamide derivatives with triazine (1,3,5-triazine) and imidazolidine moieties. These compounds feature a sulfonamide group (-SO₂NH-) linked to a triazine ring, which is absent in the target compound.

Key Differences:

- Functional Groups: Sulfonamide groups in triazine derivatives may confer different biological activities (e.g., enzyme inhibition) compared to the phenylbutanamide chain.

- Polarity: Triazines are more polar than imidazoles, affecting bioavailability.

Triazole Derivatives ()

Compounds [7–9] were synthesized via cyclization of hydrazinecarbothioamides under basic conditions, followed by S-alkylation with α-halogenated ketones.

Sulfonamide-Triazine Derivatives ()

These compounds were synthesized using multi-step reactions involving ethyl bromoacetate and amines under mild conditions (e.g., methylene chloride, triethylamine). The use of milder reagents compared to the triazole synthesis in may reflect higher functional group compatibility .

Physicochemical Properties

Table 1: Comparative Analysis of Key Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.